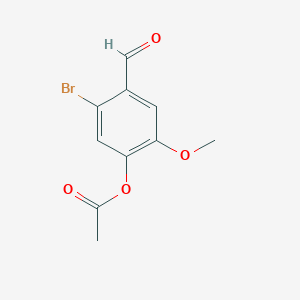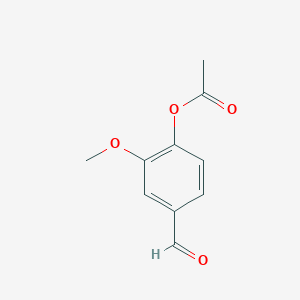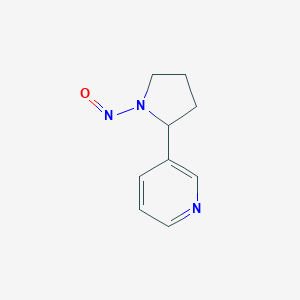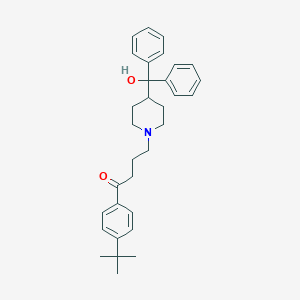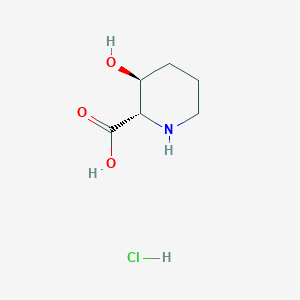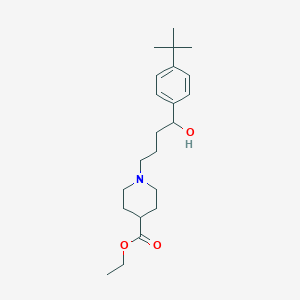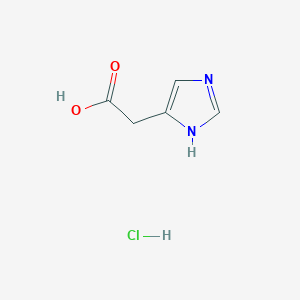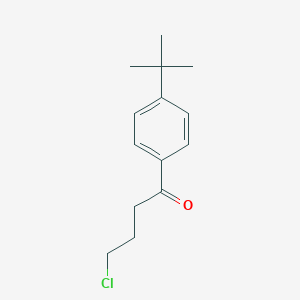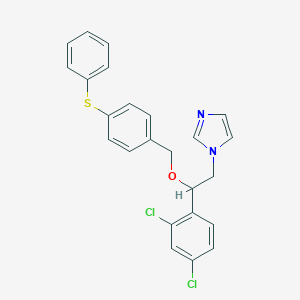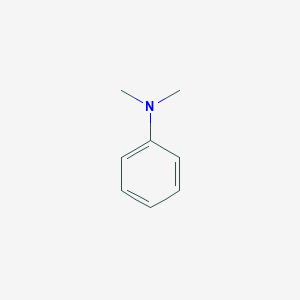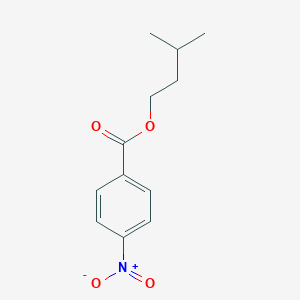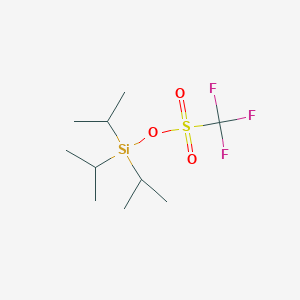
Triisopropylsilyltrifluormethansulfonat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Triisopropylsilyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis:
Protection of Functional Groups: It is utilized as a protecting group for primary amines and other functional groups in organic synthesis.
Synthesis of Benzothiopyran-4-ones: It is involved in the synthesis of 2-substituted benzothiopyran-4-ones.
Chemical Glycosylation: It plays a role in chemical glycosylation reactions.
Takahashi Taxol Total Synthesis: It is used in the total synthesis of Taxol, a significant anticancer drug.
Wirkmechanismus
Target of Action
Triisopropylsilyl trifluoromethanesulfonate, also known as TIPS triflate, is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds, specifically those that can undergo silylation .
Mode of Action
TIPS triflate acts as a silylating agent, introducing the triisopropylsilyl (TIPS) group into organic compounds . This process is known as silylation, which is a type of protection reaction in organic chemistry. The TIPS group shields reactive sites on the molecule from unwanted reactions, allowing for selective chemical transformations .
Biochemical Pathways
In the context of organic synthesis, TIPS triflate is used to prepare silyloxy acetylenes from lithium acetylides . These silyloxy acetylenes can then be employed in protic acid-promoted cyclizations of arenes, alkynes, and olefins . This highlights the role of TIPS triflate in facilitating complex organic transformations.
Result of Action
The introduction of the TIPS group into organic compounds via silylation can significantly alter the reactivity of the compound . This allows chemists to control the course of subsequent reactions, enabling the synthesis of complex organic molecules with high precision .
Action Environment
TIPS triflate is sensitive to moisture and decomposes in its presence . Therefore, it should be used under anhydrous conditions . It is typically used in a controlled laboratory environment under a chemical fume hood . The use of personal protective equipment is recommended to avoid skin and eye contact .
Biochemische Analyse
Biochemical Properties
Triisopropylsilyl trifluoromethanesulfonate is used to prepare silyloxy acetylenes from lithium acetylides . The silyloxy acetylenes are then employed in protic acid-promoted cyclizations of arenes, alkynes, and olefins
Molecular Mechanism
The molecular mechanism of Triisopropylsilyl trifluoromethanesulfonate is primarily related to its role in organic synthesis. It is used to introduce the TIPS group into molecules, which can then participate in various reactions
Vorbereitungsmethoden
Triisopropylsilyl trifluoromethanesulfonate can be synthesized through the reaction of triisopropylsilyl chloride with trifluoromethanesulfonic acid . The reaction is typically carried out by adding trifluoromethanesulfonic acid to triisopropylsilyl chloride and stirring the mixture at 60°C for 24 hours . The resulting product is then purified by vacuum distillation at 0.01 mbar and 60°C to obtain a colorless liquid .
Analyse Chemischer Reaktionen
Triisopropylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Silylation of Alcohols: It converts primary and secondary alcohols into their corresponding triisopropylsilyl ethers.
Formation of Enol Silyl Ethers: It reacts with ketones and lactones to form enol silyl ethers.
Protection of Terminal Alkynes: It is used to protect terminal alkynes by forming alkynyltriisopropylsilanes.
Conjugate Addition: It promotes the conjugate addition of alkynylzinc compounds to α,β-enones.
Common reagents used in these reactions include alkynylzinc bromides and lithium acetylides . The major products formed from these reactions are triisopropylsilyl ethers , enol silyl ethers , and alkynyltriisopropylsilanes .
Vergleich Mit ähnlichen Verbindungen
Triisopropylsilyl trifluoromethanesulfonate can be compared with other similar compounds such as:
Trimethylsilyl trifluoromethanesulfonate: Used for activating ketones and aldehydes in organic synthesis.
Triethylsilyl trifluoromethanesulfonate: Another silylating agent used in organic synthesis.
Tert-Butyldimethylsilyl trifluoromethanesulfonate: Used for the protection of hydroxyl groups in organic synthesis.
Triisopropylsilyl trifluoromethanesulfonate is unique due to its ability to provide a bulky and stable silyl group, making it particularly useful for protecting sensitive functional groups in complex organic molecules .
Eigenschaften
IUPAC Name |
tri(propan-2-yl)silyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21F3O3SSi/c1-7(2)18(8(3)4,9(5)6)16-17(14,15)10(11,12)13/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCZOXMCGQVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369150 | |
| Record name | Triisopropylsilyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80522-42-5 | |
| Record name | Triisopropylsilyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropylsilyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


